molecular formula C22H19N3O3S B3011571 N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105235-76-4

N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B3011571
CAS RN: 1105235-76-4
M. Wt: 405.47
InChI Key: VZHNBWSVTQVCQC-UHFFFAOYSA-N
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Description

The compound "N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide" is a synthetic molecule that appears to be related to a class of compounds with potential biological activities, such as anticancer properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related thieno[3,2-d]pyrimidin derivatives and their synthesis, crystal structure, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin derivatives typically involves multiple steps, starting from simpler precursors such as amino-substituted thiophenes or amidinoacetamides. For example, the synthesis of a related compound involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative that had been previously chlorinated and condensed with urea . Another synthetic route described the conversion of amidinoacetamide and ethyl benzoylacetate into a hydroxy-substituted pyrimidinyl acetamide, followed by chlorination and further transformations to yield a pyrimidinyl acetic acid or ester . These methods suggest that the synthesis of the compound would likely involve similar multi-step reactions, including condensation, chlorination, and possibly cyclization steps.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin derivatives is characterized by the presence of a fused thieno-pyrimidin ring system. The crystal structure of one such compound was determined to belong to the tetragonal system, with specific bond lengths and angles that can be compared with theoretical values obtained from density functional theory (DFT) calculations . The molecular electrostatic potential (MEP) surface map and Hirshfeld surface analysis provide additional insights into the intermolecular interactions and electronic properties of these molecules . These analyses would be relevant for understanding the molecular structure of "N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide" and predicting its behavior in various environments.

Chemical Reactions Analysis

The chemical reactivity of thieno[3,2-d]pyrimidin derivatives and related compounds can be influenced by various substituents on the pyrimidine ring. For instance, methoxyaryl substitution patterns have been explored to modulate the antagonistic profile of adenosine A3 receptor antagonists . The reaction between a 4-ethoxyaniline metabolite and N-acetylcysteine (NAC) demonstrates the potential for these compounds to undergo redox reactions and conjugation with thiols, leading to a variety of products depending on the reaction conditions . These findings suggest that "N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide" may also participate in similar redox and conjugation reactions, which could be relevant for its biological activity or metabolism.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin derivatives are closely related to their molecular structure and can be predicted using computational methods such as DFT. The calculated HOMO and LUMO energies can indicate the electron-donating or -accepting character of the compound . The solubility, melting point, and stability of these compounds can be influenced by the nature of the substituents and the overall molecular conformation. The biological activities, such as anticancer effects, are also significant physical properties, with some derivatives showing marked inhibition against various cancer cell lines . These properties would be important to consider for "N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide" when assessing its potential as a therapeutic agent.

Scientific Research Applications

Antimicrobial Activity

A study by Hossan et al. (2012) synthesized a series of derivatives related to the target compound, demonstrating significant antimicrobial activity. These compounds were synthesized using citrazinic acid as a starting material, leading to various pyrimidinones and oxazinones with good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Cancer Research and Radioligand Imaging

Gangjee et al. (2008) highlighted the potential of thieno[2,3-d]pyrimidine derivatives as dual inhibitors for thymidylate synthase and dihydrofolate reductase, showcasing their utility in cancer research. These compounds were shown to be potent inhibitors with potential antitumor activity, indicating the relevance of N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide derivatives in oncology (Gangjee et al., 2008).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-2-28-17-10-8-16(9-11-17)24-19(26)12-25-14-23-20-18(13-29-21(20)22(25)27)15-6-4-3-5-7-15/h3-11,13-14H,2,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHNBWSVTQVCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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